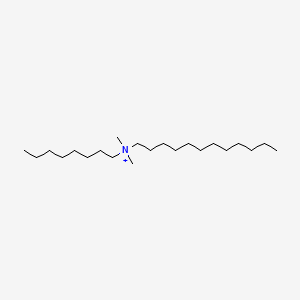![molecular formula C25H21AsBrNO2 B14655804 Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide CAS No. 51042-50-3](/img/structure/B14655804.png)
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide is a chemical compound with the molecular formula C25H20AsBrNO2 It is an organoarsenic compound that features a triphenylarsine group bonded to a (4-nitrophenyl)methyl group, with bromide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide typically involves the reaction of triphenylarsine with (4-nitrophenyl)methyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonium oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Arsonium oxides.
Reduction: (4-Aminophenyl)methyltriphenylarsine.
Substitution: Various arsonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide involves its interaction with molecular targets through its arsonium group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylarsine: Lacks the (4-nitrophenyl)methyl group, making it less reactive in certain contexts.
(4-Nitrophenyl)methyltriphenylphosphonium bromide: Similar structure but with a phosphonium group instead of an arsonium group.
Uniqueness
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide is unique due to the presence of both the arsonium group and the (4-nitrophenyl)methyl group
Propiedades
Número CAS |
51042-50-3 |
|---|---|
Fórmula molecular |
C25H21AsBrNO2 |
Peso molecular |
522.3 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl-triphenylarsanium;bromide |
InChI |
InChI=1S/C25H21AsNO2.BrH/c28-27(29)25-18-16-21(17-19-25)20-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-19H,20H2;1H/q+1;/p-1 |
Clave InChI |
UHOXIIUJMREOPT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[As+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)


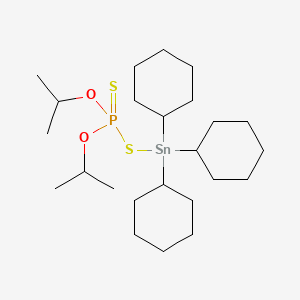
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)


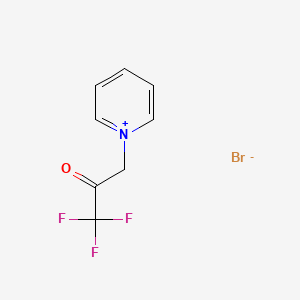


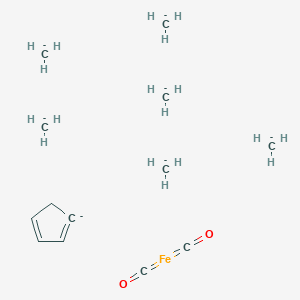
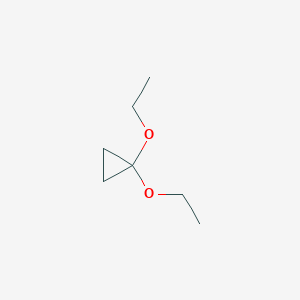
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)
